

An In-depth Technical Guide to the Structural Isomers of Octane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylheptane

Cat. No.: B165363

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 18 structural isomers of octane (C_8H_{18}), detailing their unique structural characteristics and physical properties. The information presented herein is intended to serve as a valuable resource for professionals in the fields of chemical research, materials science, and pharmacology where a thorough understanding of isomeric structures is crucial.

Introduction to Octane and its Isomerism

Octane, a saturated hydrocarbon of the alkane series, is a colorless liquid at standard temperature and pressure.^[1] Its molecular formula, C_8H_{18} , allows for a significant degree of structural diversity, resulting in 18 distinct constitutional isomers.^{[1][2][3][4][5][6][7]} These isomers share the same molecular weight but differ in the arrangement of their carbon atoms, leading to variations in their physical and chemical properties. This structural variance is primarily categorized by the degree of branching in the carbon chain.

The structural differences between isomers, particularly the extent of branching, have a profound impact on their intermolecular forces, specifically the van der Waals dispersion forces.^{[5][8][9]} As branching increases, the molecule becomes more compact, reducing the surface area available for intermolecular contact. This weakening of intermolecular forces directly influences physical properties such as the boiling point.^{[5][8][9]}

Tabulated Data of Octane Isomers

The following table summarizes the key structural and physical data for the 18 structural isomers of octane.

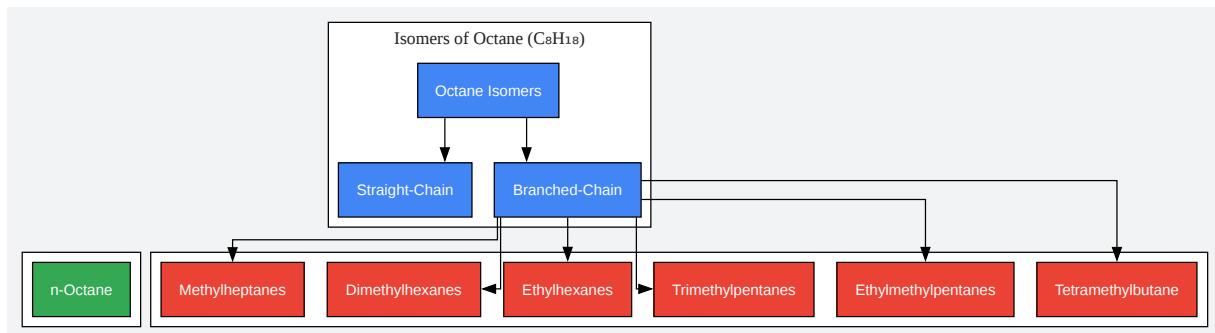
No.	IUPAC Name	Condensed Structural Formula	Boiling Point (°C)
1	n-Octane	CH ₃ (CH ₂) ₆ CH ₃	125.7
2	2-Methylheptane	CH ₃ CH(CH ₃)(CH ₂) ₄ CH ₃	117.6
3	3-Methylheptane	CH ₃ CH ₂ CH(CH ₃)(CH ₂) ₃ CH ₃	118.9
4	4-Methylheptane	CH ₃ (CH ₂) ₂ CH(CH ₃)(CH ₂) ₂ CH ₃	117.7
5	3-Ethylhexane	CH ₃ CH ₂ CH(CH ₂ H ₅)(CH ₂) ₂ CH ₃	118.6
6	2,2-Dimethylhexane	(CH ₃) ₃ C(CH ₂) ₃ CH ₃	106.8
7	2,3-Dimethylhexane	(CH ₃) ₂ CHCH(CH ₃)(CH ₂) ₂ CH ₃	115.6
8	2,4-Dimethylhexane	(CH ₃) ₂ CHCH ₂ CH(CH ₃)(CH ₂) ₂ CH ₃	109.4
9	2,5-Dimethylhexane	(CH ₃) ₂ CH(CH ₂) ₂ CH(CH ₃) ₂	109.1
10	3,3-Dimethylhexane	CH ₃ CH ₂ C(CH ₃) ₂ CH ₂ C(H ₂ CH ₃) ₂	112.0
11	3,4-Dimethylhexane	CH ₃ CH ₂ CH(CH ₃)(CH ₂) ₂ CH(CH ₃) ₂	117.7
12	3-Ethyl-2-methylpentane	(CH ₃) ₂ CHCH(CH ₂ H ₅)(CH ₂) ₂ CH ₃	115.6
13	3-Ethyl-3-methylpentane	CH ₃ CH ₂ C(CH ₃)(C ₂ H ₅)CH ₂ CH ₃	118.2
14	2,2,3-Trimethylpentane	(CH ₃) ₃ CCH(CH ₃)CH ₂ CH ₃	110.1

15	2,2,4- Trimethylpentane (Isooctane)	$(\text{CH}_3)_3\text{CCH}_2\text{CH}(\text{CH}_3)_2$	99.2
16	2,3,3- Trimethylpentane	$(\text{CH}_3)_2\text{CHC}(\text{CH}_3)_2\text{CH}_2$ CH_3	114.8
17	2,3,4- Trimethylpentane	$(\text{CH}_3)_2\text{CHCH}(\text{CH}_3)\text{CH}$ $(\text{CH}_3)_2$	113.5
18	2,2,3,3- Tetramethylbutane	$(\text{CH}_3)_3\text{CC}(\text{CH}_3)_3$	106.5

Experimental Protocol: Determination of Boiling Point

The boiling points of the octane isomers can be accurately determined using the capillary method, also known as the Thiele tube method. This technique is particularly suitable for small sample volumes.

Apparatus:


- Thiele tube
- Thermometer (-10 to 150 °C range)
- Capillary tubes (sealed at one end)
- Small test tube
- Rubber band or wire for attaching the test tube to the thermometer
- Heating oil (e.g., mineral oil)
- Bunsen burner or heating mantle
- Stand and clamp

Procedure:

- **Sample Preparation:** Fill the small test tube to a depth of approximately 1-2 cm with the octane isomer sample.
- **Capillary Insertion:** Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
- **Apparatus Assembly:** Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
- **Thiele Tube Setup:** Clamp the Thiele tube in a vertical position and fill it with heating oil to a level just above the side arm.
- **Immersion:** Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring that the sample is immersed in the heating oil. The rubber band should be above the oil level to prevent it from dissolving.
- **Heating:** Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the Thiele tube facilitates the circulation of the oil, ensuring uniform heating.
- **Observation:** As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.
- **Boiling Point Determination:** Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point of the sample. Record the temperature at this moment.
- **Barometric Pressure:** Record the ambient barometric pressure. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Visualization of Isomeric Classification

The following diagrams illustrate the classification of octane isomers based on their carbon chain structure.

[Click to download full resolution via product page](#)

Caption: Hierarchical classification of octane isomers.

Caption: Relational network of octane isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 18 constitutional isomers of C₈H₁₈ molecular formula C₈H₁₈ structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. List all 18 structural (constitutional) isomers of octane (C₈H₁₈) alo.. [askfilo.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. youtube.com [youtube.com]

- 5. a. There are 18 isomeric alkanes of molecular formula C8H18. Draw... | Study Prep in Pearson+ [pearson.com]
- 6. drwainwright.weebly.com [drwainwright.weebly.com]
- 7. quora.com [quora.com]
- 8. homework.study.com [homework.study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structural Isomers of Octane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165363#isomers-of-octane-and-their-structural-differences>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com